molecular formula C6H2ClF3N2O2 B8005379 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid

6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid

Cat. No.: B8005379
M. Wt: 226.54 g/mol
InChI Key: WCCPLLFNAXNRKI-UHFFFAOYSA-N
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Description

6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic aromatic compound that contains a pyridazine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid functionality onto a pyridazine ring. One common method involves the reaction of 3,6-dichloropyridazine with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group. The carboxylic acid group can then be introduced through further functionalization steps .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different substituents at the 6-position, while oxidation and reduction reactions can modify the functional groups on the pyridazine ring .

Scientific Research Applications

6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. In agrochemical applications, it may disrupt essential biological processes in pests, leading to their elimination .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyridazine ring.

    3,6-Dichloro-4-(trifluoromethyl)pyridazine: Similar but with an additional chlorine atom at the 3-position.

    4-(Trifluoromethyl)pyridine-3-carboxylic acid: Similar but with a pyridine ring and different substitution pattern.

Uniqueness

6-Chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid is unique due to the combination of its trifluoromethyl group and carboxylic acid functionality on a pyridazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in medicinal chemistry, agrochemicals, and material science .

Properties

IUPAC Name

6-chloro-4-(trifluoromethyl)pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-3-1-2(6(8,9)10)4(5(13)14)12-11-3/h1H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCPLLFNAXNRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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